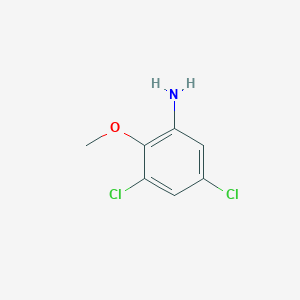

3,5-Dichloro-2-methoxyaniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dichloro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNJFFUXQXCKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459044 | |

| Record name | 3,5-DICHLORO-2-METHOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33353-68-3 | |

| Record name | 3,5-DICHLORO-2-METHOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3,5 Dichloro 2 Methoxyaniline

Strategies for Regioselective Halogenation of Aniline (B41778) Derivatives

Achieving the specific 3,5-dichloro substitution pattern on an aniline derivative requires careful selection of halogenating agents and reaction conditions to control the position of chlorination. The activating nature of the amino group in anilines makes them highly susceptible to electrophilic aromatic substitution, often leading to multiple halogenations. chemistrysteps.comlibretexts.org

Direct Halogenation Approaches

Direct chlorination of anilines can be challenging to control. The strong electron-donating nature of the amino group activates the aromatic ring, making it prone to over-halogenation, often resulting in di- or tri-substituted products. libretexts.org To achieve regioselectivity, various chlorinating agents are employed.

N -Chlorosuccinimide (NCS): NCS is a mild chlorinating agent used for electrophilic chlorination of electron-rich aromatic compounds like anilines. wikipedia.orgorganic-chemistry.org The reaction can be performed under various conditions, sometimes in aqueous media or with the aid of a catalyst to enhance selectivity. organic-chemistry.orgisca.me For instance, the chlorination of some aromatic compounds using NCS in an aqueous medium has been shown to produce good to excellent yields. isca.me

Copper(II) Chloride (CuCl₂): Copper halides, particularly in ionic liquids, have been utilized for the regioselective chlorination of unprotected anilines. beilstein-journals.orgresearchgate.net This method can offer high yields of the para-chlorinated product with minimal formation of other isomers. beilstein-journals.orgresearchgate.net For example, the chlorination of 2-methoxyaniline with CuCl₂ in an ionic liquid has been reported to yield the para-chloro derivative with high selectivity. beilstein-journals.orgresearchgate.net

Table 1: Direct Halogenation Approaches

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 2-Methoxyaniline | CuCl₂ in 1-hexyl-3-methylimidazolium (B1224943) chloride | 3 hours | 4-Chloro-2-methoxyaniline | 93% | beilstein-journals.orgresearchgate.net |

| Aniline Derivatives | N-Chlorosuccinimide (NCS) | Aqueous medium, mild conditions | Chlorinated Arenes | 75-96% | isca.me |

Indirect Halogenation via Precursor Modification

To overcome the challenges of direct halogenation, indirect methods involving precursor modification are often employed. This typically involves introducing the chloro groups to a less activated precursor molecule before converting another functional group into the amine.

One common strategy is to start with a nitrobenzene (B124822) derivative. The nitro group is a deactivating group, which allows for more controlled halogenation. For instance, 1,3-dichloro-5-nitrobenzene can be synthesized by the nitration of 1,2-dichlorobenzene. The subsequent reduction of the nitro group yields the corresponding aniline.

Another approach involves the protection of the amine functionality. Acetylating the amino group to form an acetanilide (B955) reduces its activating influence, allowing for more controlled halogenation. libretexts.org The acetyl group can be removed later through hydrolysis to regenerate the amine. libretexts.org

Methoxylation Strategies in Halogenated Aniline Synthesis

The introduction of the methoxy (B1213986) group can be achieved at different stages of the synthesis, either by acting on a phenol (B47542) precursor or through nucleophilic substitution on an activated aromatic ring.

Etherification Reactions of Substituted Phenols

A common route to introduce a methoxy group is through the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In the context of 3,5-dichloro-2-methoxyaniline synthesis, this would typically involve the etherification of a corresponding dichlorinated aminophenol.

For example, 2,6-dichloro-4-aminophenol can serve as a precursor. chembk.com The etherification of the hydroxyl group would be carried out using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. It is sometimes advantageous to protect the aniline function as an anilide during this step to prevent side reactions. google.com

Table 2: Etherification of a Substituted Phenol

| Reactant | Reagent | Conditions | Product | Notes | Reference |

| 4-Amino-2,6-dichlorophenol | Pyridazine derivative | DMF, KOH, 120-125°C, 2-3 hours | Ether-linked product | Example of etherification on a related dichlorinated aminophenol structure. | |

| Aminophenol (anilide protected) | Alkyl halide | Water-repellent solvent, alkaline hydroxide (B78521), phase transfer catalyst | Etherified anilide | General method for etherification of aminophenols. | google.com |

Nucleophilic Aromatic Substitution with Methoxide (B1231860)

Nucleophilic aromatic substitution (SNAr) offers another powerful method for introducing a methoxy group. This reaction requires an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group, and contains a good leaving group, typically a halide. brainly.comquizlet.comquizlet.comhomeworkforyou.com

In a potential synthetic route to this compound, a precursor like 1,2,3-trichloro-5-nitrobenzene could undergo SNAr with sodium methoxide. The nitro group activates the ring, facilitating the displacement of one of the chlorine atoms by the methoxide ion. The position of the substitution (ortho, para to the nitro group) is directed by the stabilizing effect of the nitro group on the Meisenheimer complex intermediate. brainly.comquizlet.com Following methoxylation, the nitro group would be reduced to the amine. For instance, the reaction of 3,4-dichloronitrobenzene (B32671) with sodium methoxide leads to the substitution of the chlorine atom para to the nitro group. brainly.comquizlet.com

Reductive Processes for Aromatic Nitro Precursors to Anilines

The reduction of an aromatic nitro group to an aniline is a fundamental and widely used transformation in the synthesis of aromatic amines. chemistrysteps.com This step is often the final transformation in a multi-step synthesis of complex anilines like this compound, where the nitro group has served as an activating or directing group in previous steps.

A variety of reducing agents and methods can be employed for this purpose:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas and a metal catalyst. libretexts.orgiitm.ac.in Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. iitm.ac.ingoogle.comprepchem.com The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. prepchem.comorgsyn.org This method is often preferred due to its high yields and the fact that the only byproduct is water.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. chemistrysteps.com For example, the reduction of 4-chloro-1-methoxy-2-nitrobenzene to 5-chloro-2-methoxyaniline (B1222851) has been achieved with high yield using iron trichloride (B1173362) and hydrazine (B178648) hydrate (B1144303) in methanol. chemicalbook.com

Other Reducing Agents: Other reagents like sodium dithionite (B78146) or sodium sulfide (B99878) can also be used for the reduction of nitroarenes.

The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Table 3: Reduction of Aromatic Nitro Compounds

| Starting Material | Reagents/Catalyst | Conditions | Product | Yield | Reference |

| 4-Chloro-1-methoxy-2-nitrobenzene | Iron trichloride, hydrazine hydrate, active carbon in methanol | Reflux, 16 hours | 5-Chloro-2-methoxyaniline | 98% | chemicalbook.com |

| 3,5-Dichloro-4-fluoronitrobenzene | Palladium on carbon (Pd/C), H₂ | 95% ethanol, high-pressure autoclave | 3,5-Dichloro-4-fluoroaniline | Not specified | |

| 2,6-Dichloro-3,5-difluoro-4-nitrophenol | Raney nickel, H₂ | Methanol, 25-45°C, 30-50 bar | 2,6-Dichloro-3,5-difluoro-4-aminophenol | Not specified | prepchem.com |

| 3,5-Dichloro-2,4-difluoronitrobenzene | Palladium on carbon (Pd/C), H₂ | DMF, room temperature | 3,5-Dichloro-2,4-difluoroaniline | Not specified | google.com |

Catalytic Hydrogenation Methods (e.g., Palladium-carbon, Raney Nickel)

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. wikipedia.orgcommonorganicchemistry.com This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Palladium-on-Carbon (Pd/C) : This is a preferred catalyst for many hydrogenation reactions. commonorganicchemistry.com The reduction of the nitro precursor to this compound is typically carried out in a suitable solvent, such as ethanol or ethyl acetate. The reaction is conducted under a hydrogen atmosphere, often at elevated pressure, to facilitate the conversion. A key advantage of using Pd/C is the high selectivity for the nitro group reduction, even in the presence of halogen substituents. nih.gov However, reaction conditions must be carefully controlled to prevent dehalogenation, which can be a competing side reaction with palladium catalysts. commonorganicchemistry.com

Raney Nickel : An alternative catalyst, Raney Nickel, is also effective for the hydrogenation of nitro groups. wikipedia.orgcommonorganicchemistry.com It is often employed in situations where dehalogenation is a concern, as it can be less prone to cleaving carbon-halogen bonds compared to palladium catalysts under certain conditions. commonorganicchemistry.com The reaction using Raney Nickel is typically performed in a solvent like methanol or ethanol under hydrogen pressure. google.com The system of Raney Nickel combined with hydrazine hydrate can also serve as a hydrogen source for the reduction of halogenated nitroarenes. cdnsciencepub.com

Alternative Chemical Reduction Pathways (e.g., Iron Powder)

Besides catalytic hydrogenation, classical chemical reduction methods are also applicable. The Béchamp reduction, which utilizes iron metal in an acidic medium, is a well-established industrial process for converting nitroarenes to anilines. wikipedia.orgresearchgate.net

For the synthesis of this compound, iron powder is reacted with the nitro precursor in the presence of an acid, such as acetic acid or hydrochloric acid. researchgate.net This method is valued for its cost-effectiveness and its high chemoselectivity, often leaving other reducible functional groups, including halogens, intact. researchgate.net An iron powder-ammonium chloride system in an aqueous solvent is another effective variation of this method. google.com

Synthetic Routes to Key Intermediates and Related Dihaloanilines

The synthesis of various isomers and related dihaloanilines provides insight into the broader chemistry of chloro- and methoxy-substituted anilines.

Preparation of 2,4-Dichloro-5-methoxyaniline

2,4-Dichloro-5-methoxyaniline is a significant structural isomer and a valuable intermediate in its own right, notably in the synthesis of pharmaceuticals like bosutinib. thieme-connect.comguidechem.com One documented synthetic route involves the hydrolysis of 2,4-dichloro-5-methoxyacetanilide using sodium hydroxide in a mixture of water and ethanol. prepchem.com

Table 1: Synthesis of 2,4-dichloro-5-methoxyaniline

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2,4-dichloro-5-methoxyacetanilide | Sodium hydroxide, water, ethanol | 2,4-dichloro-5-methoxyaniline | prepchem.com |

| 2 | 2,4-dichloro-3-methoxy acetamidophenol | Methanolic hydrochloric acid | 2,4-dichloro-5-methoxyaniline | googleapis.com |

Synthesis of 3,5-Dichloroaniline (B42879) and its Derivatives

3,5-Dichloroaniline is a fundamental dihaloaniline used in the production of various chemicals, including fungicides. wikipedia.orgresearchgate.net Its synthesis can be achieved through several distinct routes.

Hydrogenation of 3,5-Dichloronitrobenzene : The most direct method is the reduction of 3,5-dichloronitrobenzene, typically through catalytic hydrogenation. wikipedia.org

Dechlorination : A high-yield synthesis involves the catalytic dechlorination of 2,3,5,6-tetrachloroaniline. prepchem.com This reaction is carried out in an autoclave at high temperature and pressure using a palladium-on-charcoal catalyst in the presence of hydrochloric and sulfuric acids. prepchem.com

Multi-step Synthesis from 2,4-Dichloroaniline : A more complex route begins with the bromination of 2,4-dichloroaniline. google.com The resulting 2-bromo-4,6-dichloroaniline (B1334061) undergoes diazotization followed by removal of the diazo group and subsequent ammonolysis of the bromo group to yield the final product. google.com

Table 2: Synthesis of 3,5-dichloroaniline via Dechlorination

| Starting Material | Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3,5,6-tetrachloroaniline | H₂, 5% Pd/C, HCl, H₂SO₄ | 250 °C, 200 atm H₂, 2 hours | 3,5-dichloroaniline | 89% | prepchem.com |

Synthetic Approaches to Other Chloro- and Methoxy-Substituted Anilines

A range of synthetic strategies exists for producing various chloro- and methoxy-substituted anilines, reflecting the importance of this class of compounds in organic synthesis.

Reduction of Nitroarenes : As seen with this compound, the reduction of a corresponding nitroaromatic precursor is a general and powerful strategy. For instance, 5-chloro-2-methoxyaniline is prepared by the reduction of 4-chloro-1-methoxy-2-nitrobenzene using hydrazine hydrate with an iron trichloride catalyst. chemicalbook.com

Chlorination of Anilines : Direct chlorination of anilines or their derivatives is a common method. N-Chlorosuccinimide (NCS) can be used to chlorinate aniline in acetonitrile, which can lead to mono-, di-, or trichlorinated products depending on the stoichiometry and reaction conditions. tandfonline.com For example, reacting aniline with an excess of NCS can produce 2,4,6-trichloroaniline. tandfonline.com Another approach involves using copper(II) chloride as both an oxidant and a chlorine source to prepare para-chloroanilines from the corresponding anilines. google.com

Copper-Catalyzed Rearrangement : A novel approach to meta-substituted anilines involves a copper-catalyzed wikipedia.orgacs.org-methoxy rearrangement of N-methoxyanilines. acs.orgresearchgate.netacs.org This method allows for the synthesis of multiply substituted anilines with unique substitution patterns that are often difficult to achieve through classical electrophilic substitution. acs.org

Chemical Reactivity and Transformation Pathways of 3,5 Dichloro 2 Methoxyaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives. pressbooks.pub In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, leading to a variety of substituted products. pressbooks.pubmsu.edu The reactivity and regioselectivity of EAS reactions are heavily influenced by the substituents already present on the aromatic ring. total-synthesis.com

Influence of Chlorine and Methoxy (B1213986) Substituents on Electrophilicity and Regioselectivity

In the case of 3,5-dichloro-2-methoxyaniline, the aniline ring is substituted with two chlorine atoms, a methoxy group, and an amino group. The interplay of the electronic effects of these substituents dictates the outcome of electrophilic aromatic substitution reactions.

Amino Group (-NH2): The amino group is a powerful activating group and is ortho, para-directing. Its strong electron-donating nature significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Methoxy Group (-OCH3): The methoxy group is also an activating group and is ortho, para-directing. cymitquimica.com It donates electron density to the ring through resonance, enhancing its nucleophilicity. cymitquimica.com

Chlorine Atoms (-Cl): Chlorine atoms are deactivating yet ortho, para-directing. rsc.org They withdraw electron density from the ring inductively, which generally slows down the rate of electrophilic substitution. However, through resonance, they can direct incoming electrophiles to the ortho and para positions.

Considering the directing effects, the open positions for substitution are C4 and C6. The methoxy group at C2 directs ortho (to C1, already substituted, and C3, substituted with Cl) and para (to C5, substituted with Cl). The amino group at C1 directs ortho (to C2, substituted with methoxy, and C6) and para (to C4). The chlorine at C3 directs ortho (to C2, substituted, and C4) and para (to C5, substituted). The chlorine at C5 directs ortho (to C4 and C6) and para (to C1, substituted). Therefore, positions 4 and 6 are the most activated sites for electrophilic attack.

Nucleophilic Substitution Reactions at the Aromatic Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. libretexts.org This mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org

Reactions Involving the Amino Functional Group

The amino group itself can act as a nucleophile in various reactions. However, in the context of nucleophilic substitution at the aromatic core, it primarily influences the ring's reactivity. In some instances, under very harsh conditions involving extremely strong bases, an elimination-addition mechanism via a benzyne (B1209423) intermediate can occur. libretexts.org This pathway can lead to substitution at positions other than those originally bearing the halogen. For example, the reaction of ortho-chloroanisole with sodium amide in liquid ammonia (B1221849) yields meta-methoxyaniline. libretexts.org A similar benzyne-mediated reaction could potentially occur with this compound, leading to a mixture of products.

Derivatization of the Amino Functional Group

The amino group of this compound is a versatile functional group that can undergo a variety of derivatization reactions. sigmaaldrich.com These reactions are crucial for the synthesis of more complex molecules with potential applications in pharmaceuticals and other areas. lcms.cz

Acylation and Sulfonylation Reactions

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides. researchgate.net This reaction typically proceeds in the presence of a base to neutralize the acid byproduct. The resulting N-acyl derivatives are often important intermediates in organic synthesis. For instance, the acylation of primary arylamines is a key step in the synthesis of N-acylsulfonamides. researchgate.net

Sulfonylation: Similarly, the amino group can be sulfonylated with sulfonyl chlorides in the presence of a base to form sulfonamides. researchgate.net This reaction is a common method for the preparation of sulfonamide derivatives, which are a class of compounds with a wide range of biological activities. The chemoselective sulfonylation of the amino group is possible even in the presence of other functional groups like hydroxyl groups. researchgate.net

Table 1: Summary of Potential Reactions of this compound

| Reaction Type | Sub-type | Reagents & Conditions | Potential Products |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Nitration | HNO₃/H₂SO₄ | 4-Nitro-3,5-dichloro-2-methoxyaniline and/or 6-Nitro-3,5-dichloro-2-methoxyaniline |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 4-Bromo/Chloro-3,5-dichloro-2-methoxyaniline and/or 6-Bromo/Chloro-3,5-dichloro-2-methoxyaniline | |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-3,5-dichloro-2-methoxyaniline and/or 6-Acyl-3,5-dichloro-2-methoxyaniline | |

| Nucleophilic Aromatic Substitution | Displacement of Chlorine | Strong nucleophile (e.g., NaOCH₃), high temp. | 3-Chloro-2,5-dimethoxyaniline or 5-Chloro-2,3-dimethoxyaniline |

| Derivatization of Amino Group | Acylation | Acyl chloride (e.g., CH₃COCl), base | N-(3,5-dichloro-2-methoxyphenyl)acetamide |

| Sulfonylation | Sulfonyl chloride (e.g., TsCl), base | N-(3,5-dichloro-2-methoxyphenyl)tosylamide |

Diazotization and Subsequent Coupling Reactions

The primary aromatic amine functionality of this compound allows it to undergo diazotization, a fundamental reaction in the synthesis of azo compounds. This process involves the reaction of the aniline with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form a diazonium salt. unb.canih.govgoogle.com The resulting 3,5-dichloro-2-methoxybenzenediazonium salt is a reactive intermediate. globalresearchonline.net

This diazonium salt can then act as an electrophile in an azo coupling reaction with an electron-rich aromatic compound, known as the coupling component. organic-chemistry.org Common coupling components include phenols and anilines. The electrophilic substitution reaction typically occurs at the para position of the coupling component, unless this position is blocked. organic-chemistry.org The product of this reaction is an azo dye, a class of compounds characterized by the -N=N- (azo) functional group which acts as a chromophore. nih.govglobalresearchonline.net

The reactivity of both the diazonium salt and the coupling component is influenced by the substituents on the aromatic rings. For instance, the synthesis of azo dyes from 2-methoxyaniline (o-anisidine) has been reported, where it is diazotized and coupled with various compounds like guanine. impactfactor.org In the case of this compound, the electron-withdrawing chloro groups decrease the reactivity of the aniline towards diazotization but increase the electrophilicity of the resulting diazonium salt, making it more reactive in the subsequent coupling step. Conversely, the electron-donating methoxy group enhances the reactivity of the aniline.

A general scheme for the diazotization of this compound and subsequent coupling is presented below:

Step 1: Diazotization

This compound + NaNO₂ + 2HCl → 3,5-Dichloro-2-methoxybenzenediazonium chloride + NaCl + 2H₂O

Step 2: Azo Coupling (with Phenol (B47542) as an example)

3,5-Dichloro-2-methoxybenzenediazonium chloride + Phenol → 2-Hydroxy-4-(3,5-dichloro-2-methoxyphenylazo)phenol + HCl

| Reactant 1 | Reactant 2 | Coupling Component | Product Class | Reference |

| This compound | Sodium Nitrite / HCl | Electron-rich arene (e.g., Phenol, Naphthol) | Azo Dye | globalresearchonline.netorganic-chemistry.org |

| 2-Methoxyaniline | Sodium Nitrite / HCl | Guanine | Azo Dye | impactfactor.org |

| Substituted Anilines | Sodium Nitrite / Acid | Naphthols, Pyrazolones | Azo Dyes | unb.cagoogle.com |

Table 1: Examples of Diazotization and Coupling Reactions

Formation of Imines and Schiff Bases

The primary amine group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, which are also known as Schiff bases. masterorganicchemistry.comjetir.org This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. masterorganicchemistry.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.com

The formation of Schiff bases is a versatile reaction used in the synthesis of various biologically active compounds and ligands for metal complexes. jetir.org The reactivity of the aniline in this reaction is influenced by its nucleophilicity. The electron-withdrawing chlorine atoms on the ring of this compound decrease the nucleophilicity of the amino group, which can make the reaction slower compared to unsubstituted aniline. However, the reaction can still proceed, often with the aid of a catalyst or by removing the water formed during the reaction to drive the equilibrium towards the product. masterorganicchemistry.com

For example, the synthesis of Schiff bases from various substituted anilines, including those with chloro and methoxy groups, has been documented. researchgate.netgoogle.comnih.gov A study demonstrated the synthesis of Schiff bases by reacting 3,5-dichloro-2,4-dihydroxy benzaldehyde (B42025) with a series of substituted anilines, showcasing the feasibility of such condensations with halogenated reactants. researchgate.net

| Aniline Derivative | Carbonyl Compound | Product Type | Key Conditions | Reference |

| This compound | Aldehyde/Ketone | Imine (Schiff Base) | Acid catalyst, removal of water | masterorganicchemistry.comjetir.org |

| Substituted Anilines | 3,5-dichloro-2,4-dihydroxy benzaldehyde | Schiff Base | Grinding, traces of acetic acid | researchgate.net |

| Aniline | Benzaldehyde | Imine | Condensation | masterorganicchemistry.com |

| 4-Methoxyaniline | Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates | Schiff Base | Catalytic acetic acid, room temp. | nih.gov |

Table 2: Formation of Imines and Schiff Bases

Oxidative and Reductive Transformations of this compound

The amino group of this compound can undergo oxidation to form various products depending on the oxidizing agent and reaction conditions. Common oxidizing agents for anilines include hydrogen peroxide, peroxy acids, and manganese dioxide. The oxidation can lead to the formation of nitroso, nitro, or azoxy compounds, and in some cases, polymerization can occur. nih.gov For instance, the oxidation of 2-chloro-3,5-dimethoxyaniline (B1632247) can yield nitroso or nitro derivatives. The presence of both electron-withdrawing chloro groups and an electron-donating methoxy group can influence the regioselectivity and the ease of oxidation.

Conversely, the chloro groups on the aromatic ring can potentially be reduced, although this typically requires more forcing conditions, such as catalytic hydrogenation. A patent describes the reduction of chloronitrobenzenes to chloroanilines, indicating that the nitro group can be selectively reduced in the presence of chlorine atoms. google.com Another method for the reduction of nitroarenes to anilines uses sulfur and a mild base, which tolerates a range of functional groups, including halogens. researchgate.net While this compound already possesses an amino group, related nitro-precursors, such as 3,5-dichloro-2-methoxy-nitrobenzene, could be reduced to form it. The reduction of nitro groups is a common synthetic route to anilines and can be achieved with various reagents, including metals in acid or catalytic hydrogenation. msu.edu

| Starting Material | Transformation | Reagents/Conditions | Product Type | Reference |

| 2-Chloro-3,5-dimethoxyaniline | Oxidation | H₂O₂, KMnO₄ | Nitroso or Nitro derivatives | |

| 3,5-dichloro-2-methoxy-nitrobenzene | Reduction | H₂, Catalyst or Metal/Acid | This compound | google.commsu.edu |

| Chloronitrobenzenes | Reduction | Carbon Monoxide, Water, Base | Chloroanilines | google.com |

| Aromatic Nitro Compounds | Reduction | Sulfur, Base | Anilines | researchgate.net |

Table 3: Oxidative and Reductive Transformations

Multicomponent Reactions Incorporating this compound or its Analogs

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that contains substantial portions of all the starting materials. researchgate.netfu-berlin.de Anilines are common components in many MCRs, particularly in isocyanide-based MCRs like the Ugi and Passerini reactions. nih.govacs.orgwikipedia.orgresearchgate.net

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. illinois.edu The amine component can be varied, and substituted anilines, including those with halo and alkoxy groups, have been successfully employed. academie-sciences.fr For example, 4-methoxyaniline has been used in Ugi reactions. thieme-connect.com The use of this compound in a Ugi reaction would lead to the formation of a complex dipeptide-like structure, incorporating the dichlorinated methoxy-phenyl moiety.

The Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org While the Passerini reaction does not directly utilize an amine, it is closely related to the Ugi reaction, and its products can sometimes be derived from similar starting materials under different conditions. nih.govacs.org

The reactivity of this compound in these reactions would be influenced by its nucleophilicity and steric hindrance. The electron-withdrawing chlorine atoms would decrease the nucleophilicity of the amine, potentially slowing down the initial imine formation step in the Ugi reaction. However, the mild conditions and the irreversible nature of subsequent steps often allow for the successful formation of the desired products. illinois.edu

| Multicomponent Reaction | Key Reactants | Typical Product | Relevance of this compound | Reference |

| Ugi Reaction (U-4CR) | Aldehyde, Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | Can serve as the primary amine component | illinois.eduacademie-sciences.fr |

| Passerini Reaction (P-3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Aniline is not a direct component, but is used in related Ugi reaction | wikipedia.orgresearchgate.net |

| Aza-Diels-Alder Reaction | Imine (from aniline), Diene | Tetrahydroquinoline | Can form the imine component in situ | researchgate.net |

Table 4: Multicomponent Reactions

Applications of 3,5 Dichloro 2 Methoxyaniline in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

3,5-Dichloro-2-methoxyaniline serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms and a methoxy (B1213986) group on the aniline (B41778) ring, provides a versatile scaffold for further chemical modifications. This compound is particularly valuable in the creation of pharmaceutical intermediates, agrochemical precursors, and materials for dyes and pigments.

Pharmaceutical Intermediates and Lead Compound Synthesis

The structural framework of this compound is incorporated into various pharmaceutically active compounds. The presence of reactive sites allows for the introduction of diverse functional groups, leading to the development of novel drug candidates. For instance, substituted anilines are foundational components in many medicinal chemistry programs, acting as starting points for the synthesis of targeted therapeutic agents. The specific arrangement of chloro and methoxy groups can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable building block in drug discovery and development. The synthesis of complex pharmaceutical intermediates often involves multi-step reactions where the aniline derivative is a key starting material.

Agrochemical Precursors

In the field of agriculture, this compound is a precursor to various agrochemicals, including herbicides and fungicides. For example, 3,5-dichloroaniline (B42879), a related compound, is a known precursor to the fungicide vinclozolin. wikipedia.orgnih.gov The dichloro-substituted aromatic ring is a common feature in many pesticides, contributing to their biological activity. The methoxy group can be strategically modified or retained to fine-tune the efficacy and selectivity of the final agrochemical product. The development of new and effective crop protection agents relies on the availability of such versatile chemical intermediates.

Precursors for Dye and Pigment Synthesis

The aromatic amine structure of this compound makes it a suitable precursor for the synthesis of azo dyes and other pigments. chemicalbook.comepa.gov Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (azo group), are a significant class of colorants used in various industries, including textiles and printing. The synthesis typically involves the diazotization of the aniline derivative followed by coupling with a suitable aromatic compound. The chlorine and methoxy substituents on the aniline ring can influence the color, fastness, and other properties of the resulting dye. For instance, 2-methoxyaniline is used to prepare azo ligands for creating colored metal complexes. researchgate.net Similarly, other substituted anilines like 4-chloro-2,5-dimethoxyaniline (B1194742) are valuable intermediates in the preparation of dyes and pigments. google.com Dichloro-s-triazinyl (DCT) azo reactive dyes are another class of dyes synthesized from substituted anilines. mjbas.com

Table 1: Applications of this compound Derivatives

| Application Area | Role of this compound | Examples of Resulting Products |

|---|---|---|

| Pharmaceuticals | Intermediate and Building Block | Lead compounds for drug discovery |

| Agrochemicals | Precursor | Herbicides, Fungicides |

| Dyes and Pigments | Precursor | Azo dyes, Pigments |

Utilization in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of modern organic chemistry, with widespread applications in pharmaceuticals, agrochemicals, and materials science. This compound is a valuable starting material for the synthesis of various heterocyclic systems due to the reactive amino group which can participate in cyclization reactions.

Derivatization to Benzothiazoles and Oxazepines

Benzothiazoles are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov The synthesis of benzothiazoles often involves the condensation of a substituted 2-aminothiophenol (B119425) with various reagents. researchgate.netnih.gov While direct synthesis from this compound is not explicitly detailed, its structural motifs are found in precursors for such syntheses. The aniline moiety can be chemically transformed into a 2-aminothiophenol derivative, which then undergoes cyclization to form the benzothiazole (B30560) ring.

Oxazepines are seven-membered heterocyclic rings containing oxygen and nitrogen atoms, and their derivatives exhibit a range of biological activities including antibacterial, antifungal, and antitumor effects. ijnc.irresearchgate.net The synthesis of oxazepines can be achieved through cycloaddition reactions involving imines (Schiff bases) and anhydrides. researchgate.netorientjchem.org Aniline derivatives are key starting materials for the formation of the necessary imine intermediates. orientjchem.org For instance, the reaction of an aniline with a benzaldehyde (B42025) forms a Schiff base, which can then react with an anhydride (B1165640) like maleic anhydride to form a 1,3-oxazepine-4,7-dione. orientjchem.org

Formation of Quinolinone-Based Systems

Quinolinone-based systems are another important class of heterocyclic compounds with significant applications in medicinal chemistry. The synthesis of these structures can involve cyclization reactions of appropriately substituted anilines. For example, star-shaped molecules containing pyrimido[4,5-b]quinolones have been synthesized using a multi-component reaction involving a tris-aldehyde, an amine, and dimedone. nih.gov While a direct synthesis from this compound is not specified, its core aniline structure is fundamental to the formation of the quinolinone ring system through various synthetic routes. The strategic placement of substituents on the aniline precursor can direct the cyclization process and influence the properties of the final quinolinone derivative.

Table 2: Heterocyclic Systems Derived from Aniline Precursors

| Heterocyclic System | General Synthetic Approach | Role of Aniline Derivative |

|---|---|---|

| Benzothiazoles | Condensation and cyclization | Precursor to 2-aminothiophenol derivatives |

| Oxazepines | Cycloaddition of imines and anhydrides | Formation of imine (Schiff base) intermediate |

| Quinolinones | Cyclization reactions | Core structural component |

Contribution to Materials Science and Polymer Chemistry

The distinct electronic properties and reactive sites of this compound make it a valuable precursor in the field of materials science. The amino group allows it to be incorporated into larger molecular structures, while the chlorinated and methoxylated phenyl ring influences the properties of the final material, such as thermal stability, solubility, and interaction with light.

Substituted anilines are well-established monomers for the synthesis of conducting polymers, most notably polyanilines (PANI). Polyaniline and its derivatives are of significant interest due to their unique electrical, optical, and electrochemical properties. researchgate.net The synthesis is typically achieved through oxidative polymerization, where monomers are linked in a "head-to-tail" fashion. doi.orgkpi.ua

The polymerization of aniline derivatives is initiated by an oxidizing agent in an acidic medium, leading to the formation of aniline radical cations. These radicals then couple to form dimers, which are further oxidized and coupled with other monomers or oligomers to propagate the polymer chain. researchgate.netkpi.ua The general mechanism for the oxidative polymerization of anilines is depicted below:

Initiation: Oxidation of the aniline monomer to a radical cation.

Propagation: Coupling of radical cations to form dimers and longer oligomers.

Termination: The chain growth process ceases once the monomer or oxidant is consumed.

For this compound, this process would result in a substituted polyaniline, poly(this compound). The presence of substituents on the aniline ring significantly impacts the properties of the resulting polymer. The methoxy (-OCH3) and chloro (-Cl) groups of this compound would influence the final polymer's characteristics in several ways:

Solubility: Ring substitution can disrupt the planarity and inter-chain interactions of the polymer backbone, often leading to improved solubility in common organic solvents compared to unsubstituted polyaniline. researchgate.net

Conductivity: While substitution can enhance processability, it can also affect the electronic properties. The steric hindrance and electronic effects of the substituents may alter the conjugation length along the polymer chain and the efficiency of charge transport, thereby modifying its electrical conductivity. doi.org

Thermal Stability: The nature of the substituents can influence the thermal degradation profile of the polymer. doi.org

The properties of polymers derived from substituted anilines are highly dependent on the nature and position of the substituents. The following table summarizes findings for polymers synthesized from anilines with related substitutions.

| Monomer | Oxidant Used | Resulting Polymer Properties |

| 2-Chloroaniline | (NH₄)₂S₂O₈ | Highest conductivity among tested poly(2-halogenanilines) (1.32×10⁻³ S cm⁻¹), adequate thermal stability. doi.orgresearchgate.net |

| 3,5-Dichloroaniline | Various | Synthesis of poly(dihalogenanilines) has been reported, though detailed properties are not extensively characterized. doi.org |

| o-Anisidine (B45086) (2-Methoxyaniline) | SeO₂ | Predominant oxidative polymerization occurs, leading to the formation of the corresponding polyaniline polymer. beilstein-journals.org |

| 3-Methoxyaniline | K₂Cr₂O₇ | Polymerization kinetics have been studied, indicating its viability as a monomer for substituted polyanilines. researchgate.net |

Based on these related findings, it is projected that poly(this compound) would be a soluble, electroactive polymer with properties intermediate to those of chlorinated and methoxylated polyanilines.

UV absorbers are chemical compounds that protect materials from the damaging effects of ultraviolet radiation by absorbing UV light and dissipating the energy as harmless heat. Two prominent classes of UV absorbers are benzotriazoles and triazines, and substituted anilines like this compound can serve as key starting materials in their synthesis.

Precursors for Benzotriazole (B28993) UV Absorbers

Hydroxyphenyl benzotriazoles are a major class of UV absorbers. Their synthesis generally involves a multi-step process that begins with a substituted o-nitroaniline. google.comgoogle.com This intermediate is diazotized and then coupled with a substituted phenol (B47542) to form an azo dye. In the final key step, the nitro group of the azo dye is reduced, leading to a reductive ring closure that forms the stable benzotriazole heterocycle. google.com

The role of this compound in this context would be as a precursor to the required o-nitroaniline intermediate. A plausible synthetic route would be:

Nitration: Selective nitration of this compound to introduce a nitro group ortho to the amino group, yielding 3,5-dichloro-2-methoxy-6-nitroaniline.

Diazotization: The resulting o-nitroaniline is treated with a nitrosating agent (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt.

Azo Coupling: The diazonium salt is reacted with a chosen phenol (the coupling component) to produce a 2-(2-nitrophenylazo) substituted phenol intermediate.

Reductive Cyclization: The nitro group of the azo intermediate is reduced (e.g., via catalytic hydrogenation) to an amino group, which spontaneously cyclizes onto the azo linkage to form the final hydroxyphenyl benzotriazole UV absorber.

This synthetic pathway would yield a UV absorber with a specific substitution pattern on the benzotriazole ring, derived directly from the starting aniline. This substitution can be used to fine-tune the absorption spectrum, solubility, and compatibility of the UV absorber with the material it is intended to protect.

Potential Role in Triazine UV Absorber Synthesis

Hydroxyphenyl triazines are another important class of high-performance UV absorbers, known for their excellent photostability. chim.it Their synthesis is typically built around a 1,3,5-triazine (B166579) core, which is derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis often involves sequential Friedel-Crafts reactions where aryl groups are attached to the triazine ring. google.com

In this synthetic scheme, this compound could potentially be used to introduce a 3,5-dichloro-2-methoxyphenyl group onto the triazine scaffold. The reaction would likely proceed via a Friedel-Crafts-type reaction where the electron-rich aniline ring attacks the electrophilic triazine ring, displacing a chloride ion. Subsequent reactions could attach other functional groups, such as a hydroxyphenyl moiety, which is essential for the UV absorption mechanism.

The following table outlines the general characteristics of these two classes of UV absorbers.

| UV Absorber Class | General Synthetic Precursors | Key Structural Feature | Mechanism of Action |

| Benzotriazoles | o-Nitroanilines, Phenols | 2-(2'-Hydroxyphenyl)benzotriazole | Excited-state intramolecular proton transfer (ESIPT) |

| Triazines | Cyanuric Chloride, Aromatic Compounds (e.g., Resorcinol, Xylene) | 2-(2'-Hydroxyphenyl)-4,6-diaryl-1,3,5-triazine | Excited-state intramolecular proton transfer (ESIPT) |

Through these established synthetic routes, this compound emerges as a viable precursor for creating novel polymers and high-performance UV absorbers with tailored properties for advanced materials applications.

Biological Activity and Mechanistic Investigations of 3,5 Dichloro 2 Methoxyaniline Derivatives

Antimicrobial Properties

The antimicrobial potential of halogenated aniline (B41778) derivatives has been an area of active investigation. The presence of chlorine atoms on the aromatic ring is known to enhance the lipophilicity and antimicrobial efficacy of many compounds.

Derivatives of dichloro-substituted piperidin-4-ones, which can be synthesized from dichlorinated anilines, have demonstrated notable antibacterial activity. A study on a series of 3,5-dichloro-2,6-diarylpiperidin-4-ones revealed a varied range of efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentration (MIC) values indicated that the antibacterial potency was influenced by the nature of the aryl substituents. For instance, certain derivatives exhibited enhanced activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Salmonella typhi, Escherichia coli, and Vibrio cholerae (Gram-negative). nih.gov

Specifically, compounds with electron-donating or electron-withdrawing groups on the aryl ring displayed differential activity, suggesting that electronic effects play a crucial role in their mechanism of action. The broad-spectrum activity of these derivatives highlights their potential as scaffolds for the development of new antibacterial agents. nih.gov

Table 1: Antibacterial Activity of 3,5-Dichloro-2,6-diarylpiperidin-4-one Derivatives

| Compound | Substituent on Aryl Ring | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | S. typhi (MIC µg/mL) | V. cholerae (MIC µg/mL) |

|---|---|---|---|---|---|---|

| 11 | Phenyl | 50 | 100 | 100 | 50 | 25 |

| 12 | 4-Methylphenyl | 100 | 100 | 100 | 100 | 50 |

| 13 | 4-Methoxyphenyl | 25 | 50 | 50 | 25 | 12.5 |

| 14 | 4-Chlorophenyl | 25 | 50 | 50 | 25 | 12.5 |

| 15 | 4-Nitrophenyl | 50 | 100 | 25 | 25 | 50 |

| 16 | 2-Chlorophenyl | 100 | 200 | 200 | 100 | 100 |

| 17 | 2,4-Dichlorophenyl | 50 | 100 | 50 | 50 | 25 |

| Ciprofloxacin | - | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |

Data sourced from a study on 3,5-dichloro-2,6-diarylpiperidin-4-ones. nih.gov

The antifungal properties of halogenated anilines and their derivatives have also been explored. 3,5-Dichloroaniline (B42879) itself is a known precursor to the fungicide vinclozolin. wikipedia.org Studies on 3,5-dichlorobenzyl ester derivatives have identified compounds with significant antifungal activity against plant pathogens like Botrytis cinerea and Rhizoctonia solani. nih.gov Although not direct derivatives of 3,5-dichloro-2-methoxyaniline, these findings suggest that the 3,5-dichlorophenyl moiety is a key pharmacophore for antifungal activity.

In the aforementioned study on 3,5-dichloro-2,6-diarylpiperidin-4-ones, the compounds were also screened for their antifungal activity against a panel of fungal strains. The results indicated that these derivatives possess a broad spectrum of antifungal activity, with some compounds showing efficacy comparable to or better than the standard drug clotrimazole (B1669251) against certain fungi. nih.gov

Table 2: Antifungal Activity of 3,5-Dichloro-2,6-diarylpiperidin-4-one Derivatives

| Compound | Substituent on Aryl Ring | A. niger (MIC µg/mL) | C. albicans (MIC µg/mL) | M. audouinii (MIC µg/mL) | T. rubrum (MIC µg/mL) | T. mentagrophytes (MIC µg/mL) |

|---|---|---|---|---|---|---|

| 11 | Phenyl | 50 | 100 | 100 | 50 | 25 |

| 12 | 4-Methylphenyl | 100 | 100 | 100 | 100 | 50 |

| 13 | 4-Methoxyphenyl | 25 | 50 | 50 | 25 | 12.5 |

| 14 | 4-Chlorophenyl | 25 | 50 | 50 | 25 | 12.5 |

| 15 | 4-Nitrophenyl | 50 | 100 | 25 | 25 | 50 |

| 16 | 2-Chlorophenyl | 100 | 200 | 200 | 100 | 100 |

| 17 | 2,4-Dichlorophenyl | 50 | 100 | 50 | 50 | 25 |

| Clotrimazole | - | 12.5 | 12.5 | 12.5 | 12.5 | 12.5 |

Data sourced from a study on 3,5-dichloro-2,6-diarylpiperidin-4-ones. nih.gov

Anticancer and Antileukemic Activities

The search for novel anticancer agents has led to the exploration of various substituted anilines as potential therapeutic candidates. The presence of specific substituents on the aniline ring can significantly influence their cytotoxic and mechanistic properties.

Topoisomerase II is a crucial enzyme in DNA replication and a well-established target for anticancer drugs. nih.govplos.orgdrugbank.com While direct studies on this compound derivatives as topoisomerase II inhibitors are limited, research on structurally related anilino-containing compounds provides valuable insights. For instance, a series of 4β-(substituted anilino)-4-desoxypodophyllotoxin derivatives have been shown to be potent inhibitors of human DNA topoisomerase II. nih.gov In this class of compounds, the nature and position of substituents on the aniline ring were found to be critical for activity.

Furthermore, studies on 9-anilinothiazolo[5,4-b]quinoline derivatives revealed that compounds bearing a chlorine atom at the 4'-position of the anilino ring were among the most cytotoxic, and their activity was linked to the inhibition of human topoisomerase II. lshtm.ac.uk These findings suggest that the dichloro-substitution pattern, as seen in this compound, could be a favorable feature for designing new topoisomerase II inhibitors. The aniline moiety in these molecules is thought to interact with the enzyme, potentially stabilizing the DNA-topoisomerase II cleavable complex and leading to cancer cell death. nih.gov

The cytotoxic potential of derivatives of dichlorinated anilines has been evaluated against various human cancer cell lines. Research on 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share the 3,5-dichloro-substitution pattern, has demonstrated significant anticancer activity. nih.gov One of the derivatives in this study showed a striking increase in anticancer activity, comparable to the standard drug cytidine (B196190) arabinoside. nih.gov

Other Pharmacological Activities (e.g., Antivirals, Antimalarials, Antitrypanosomals)

Beyond antimicrobial and anticancer applications, the structural motif of substituted anilines is present in compounds with a wide range of other pharmacological activities.

Research into novel antiviral agents has included the synthesis and evaluation of various aniline derivatives. For instance, certain phenylalanine derivatives incorporating substituted anilines have been investigated as HIV-1 capsid inhibitors. frontiersin.org Additionally, 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives have shown activity against a range of RNA and DNA viruses. researchgate.netnih.gov

In the field of antimalarial drug discovery, the 4-aminoquinoline (B48711) scaffold, which can be derived from aniline precursors, is central to the structure of chloroquine (B1663885) and its analogues. nih.govmdpi.com Numerous studies have focused on modifying the aniline-containing side chains of these compounds to overcome drug resistance. nih.govmdpi.com Substituted anilino pyrazoles have also been identified as a class of compounds with micromolar IC50 values against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. nih.gov

The development of new treatments for trypanosomiasis has also involved the exploration of aniline derivatives. Tryptanthrin and its analogues, which contain a quinazolinone core that can be synthesized from aniline derivatives, have been tested for their in vitro activity against Trypanosoma brucei. mdpi.com Furthermore, 1,2,3-triazole-based hybrids have shown potent activity against Trypanosoma cruzi.

While direct evidence for these activities in derivatives of this compound is yet to be broadly established, the prevalence of the substituted aniline moiety in these diverse pharmacologically active compounds suggests that derivatives of this compound could also exhibit interesting biological profiles in these areas.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For analogs of this compound, SAR investigations have focused on understanding the roles of the halogen substituents and the methoxy (B1213986) group in modulating the efficacy of these molecules against various biological targets.

The presence and positioning of halogen atoms on the aromatic rings of this compound analogs are critical determinants of their biological activity. Studies on related structures, such as derivatives of N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, which contains a 3,5-dichloroaniline moiety, reveal that electron-withdrawing substituents like fluorine, chlorine, and bromine on adjacent aromatic rings enhance biological efficacy.

The following table illustrates the impact of different halogenation patterns on the potency of these PPARγ agonists.

| Compound Analog | Substitutions on Aromatic Ring 'A' | Potency (EC50) | Relative Activity |

| Analog 1 (INT131) | 2,4-dichloro | High | Strong Agonist |

| Analog 2 | 4-bromo, 2,5-difluoro | Higher | Strong Agonist |

| Analog 3 | 2,4,6-trimethyl | Low | Diminished Activity |

This table demonstrates that analogs with electron-withdrawing halogen groups (Analogs 1 and 2) exhibit significantly higher potency compared to an analog with electron-donating methyl groups (Analog 3).

The methoxy group (-OCH3) is a key functional group whose position on the aromatic ring can significantly alter the bioactivity of aniline derivatives. Studies on various aromatic compounds have established clear SAR trends related to methoxy substitution.

For certain antioxidant compounds, the position of the methoxy group directly influences the rate of scavenging reactive oxygen species. The observed trend in activity is as follows:

Para-substitution: Enhances biological activity, often attributed to a favorable mesomeric (resonance) effect.

Meta-substitution: Typically has little to no effect on activity compared to the unsubstituted parent compound.

Ortho-substitution: Leads to a significant decrease in activity. This reduction may be due to steric hindrance, which can interfere with the molecule's ability to bind to its target, or through unfavorable electronic interactions.

In the context of anticancer agents, the methoxy group can play a direct role in the molecular mechanism of action. For example, in a synthesized 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative, the oxygen atom of the methoxy group was found to be crucial for binding to its target protein, PI3KCA. It acts as a hydrogen bond acceptor, forming a stable interaction with a lysine (B10760008) residue (Lys802) in the active site.

The table below summarizes the general effect of methoxy group positioning on the biological activity of aromatic compounds.

| Methoxy Group Position | General Effect on Bioactivity | Probable Reason |

| Ortho | Decreased | Steric hindrance or unfavorable electronic effects |

| Meta | Neutral / No significant change | Minimal electronic or steric influence |

| Para | Enhanced | Favorable electronic (mesomeric) effects |

Proposed Molecular Mechanisms of Biological Action

The biological effects of this compound derivatives are exerted through specific interactions with cellular macromolecules, leading to the modulation of key signaling pathways. Research into various analogs has elucidated several distinct molecular mechanisms.

One prominent mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway , which is frequently dysregulated in cancer. nih.govnih.gov A derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was shown to target the PI3KCA subunit. Molecular docking studies revealed a precise binding mode where the phenyl ring of the compound engages in a π–π stacking interaction with a tryptophan residue (Trp780), and the methoxy group's oxygen atom forms a critical hydrogen bond with a lysine residue (Lys802). By inhibiting this pathway, the compound can suppress cancer cell proliferation and survival. nih.gov

Another well-defined mechanism is the modulation of the peroxisome proliferator-activated receptor γ (PPARγ) , a nuclear receptor that is a key regulator of glucose and lipid metabolism. nih.gov Analogs containing a 3,5-dichloroaniline core structure have been identified as partial agonists of PPARγ. nih.gov Unlike full agonists, these compounds stabilize a unique conformation of the receptor by interacting with helix 3 and the β-sheet region, rather than the activation helix 12. This distinct binding mode is proposed to be responsible for their therapeutic effects, such as improving insulin (B600854) sensitivity, while potentially avoiding some of the side effects associated with full PPARγ agonists. nih.gov A key interaction involves a halogen bond between a bromine substituent on the analog and the backbone of Phenylalanine 282 within the PPARγ ligand binding domain.

Environmental Behavior and Ecotoxicological Implications of Chlorinated Aniline Compounds

Environmental Fate and Transport of Halogenated Anilines

Halogenated anilines are a group of aromatic amines that have drawn regulatory and scientific scrutiny due to their potential to disrupt aquatic ecosystems. nih.gov Once released, their fate is governed by a combination of physical, chemical, and biological processes. Chloroanilines can be transported over long distances in the atmosphere and be deposited on land or water surfaces far from the original source. nih.gov In aquatic systems, they can adsorb to suspended particles and sediments, which affects their bioavailability and transport. nih.gov Their solubility and persistence can also be influenced by environmental factors such as pH; for instance, a decrease in pH can lead to protonation, affecting their speciation and transformation. nih.gov

The persistence of halogenated anilines is a significant environmental concern. The presence of chlorine atoms on the benzene (B151609) ring generally increases resistance to degradation compared to the parent aniline (B41778) molecule. besjournal.com Studies on various chloroanilines have demonstrated their tendency to persist in both water and soil.

For example, 3,4-dichloroaniline (B118046) (3,4-DCA) shows no significant evidence of hydrolysis or volatilization and biodegrades very slowly, with a reported half-life in groundwater sediments of up to 1000 days. nih.gov In contrast, its photolysis in surface water is more rapid, with a half-life of 18 days. nih.gov The related compound 4-chloroaniline (B138754) (4-CA) is also persistent, with a biodegradation half-life that can range from several days to months. nih.gov

In terrestrial systems, 3,5-dichloroaniline (B42879) (3,5-DCA), a primary transformation product of the fungicide iprodione, has been studied for its persistence. In one soil microcosm study, the dissipation half-life (DT50) of 3,5-DCA ranged from 4.1 to 6.6 days. nih.gov The persistence of these compounds in soil and water contributes to their potential for long-term environmental contamination. researchgate.net

| Compound | Environmental Compartment | Process | Half-life / Dissipation Time (DT50) |

|---|---|---|---|

| 3,4-dichloroaniline (3,4-DCA) | Groundwater Sediments | Biodegradation | ~1000 days nih.gov |

| 3,4-dichloroaniline (3,4-DCA) | Surface Water | Photolysis | ~18 days nih.gov |

| 4-chloroaniline (4-CA) | Aquatic Environment | Biodegradation | Several days to months nih.gov |

| 3,5-dichloroaniline (3,5-DCA) | Soil | Dissipation | 4.1 - 6.6 days nih.gov |

Microbial Transformation and Biodegradation Studies

Microbial degradation is a primary mechanism for the removal of chlorinated anilines from the environment. nih.gov However, the halogen substituents make them generally resistant to biodegradation. ekb.eg A wide variety of microorganisms have been identified that can break down these compounds, although the efficiency and pathways of degradation vary significantly. nih.gov Bacteria capable of degrading chlorinated anilines have been isolated from various environments, including soil with a history of herbicide exposure. nih.gov

The kinetics of microbial degradation of chlorinated anilines depend on several factors, including the specific compound, the microbial species or consortium present, the concentration of the pollutant, and environmental conditions. besjournal.com

Studies have quantified the degradation rates for several isomers. In one study using a mixed, fermentative/methanogenic culture, the reductive dechlorination of various trichloroanilines and tetrachloroanilines was observed, with half-lives ranging from 1.5 to 8.5 days. nih.gov The same study noted that 3,5-dichloroaniline (3,5-DCA) was also dechlorinated, albeit to a low extent, while other dichloroaniline and monochloroaniline isomers were not degraded by this specific culture. nih.gov

Research on a newly isolated strain, Bacillus megaterium IMT21, showed it was capable of mineralizing five different dichloroaniline isomers, including 3,5-DCA, as a sole source of carbon and energy. nih.gov Another study successfully acclimated activated sludge over 90 days to degrade 3,5-DCA, identifying specific bacterial strains responsible for its transformation under anaerobic and aerobic conditions. nih.gov Dehalobacter sp. was found to convert 3,5-DCA to 3-chloroaniline (B41212) anaerobically, while Pseudomonas sp. could degrade 3,5-DCA and 3-chloroaniline aerobically. nih.gov The rate of biodegradation can often be improved by increasing the inoculum size of competent bacteria or by decreasing the initial concentration of the compound. besjournal.combesjournal.com

| Compound(s) | Microbial Culture | Kinetic Parameter | Value |

|---|---|---|---|

| Trichloroanilines, Tetrachloroanilines | Mixed fermentative/methanogenic | Half-life | 1.5 - 8.5 days nih.gov |

| Pentachloroaniline and metabolites | Mixed fermentative/methanogenic | Dechlorination rate (k') | 0.25 - 1.19 µM/day nih.gov |

| 3,5-dichloroaniline (3,5-DCA) | Dehalobacter sp. DH-1 | Transformation | Anaerobic conversion to 3-chloroaniline nih.gov |

| 3,5-dichloroaniline (3,5-DCA) | Pseudomonas sp. DCA-1 | Degradation | Aerobic degradation nih.gov |

The molecular structure of chlorinated anilines, particularly the number and position of chlorine atoms, profoundly influences the pathways of their biodegradation. Different isomers are often degraded via distinct metabolic routes.

The aerobic degradation of aniline and monochloroanilines typically begins with an oxidative deamination to form catechol or a corresponding chlorocatechol, which is then further broken down by ring cleavage. nih.govnih.gov For dichloroanilines, the pathways can be more complex. For instance, Bacillus megaterium IMT21 was found to degrade 3,4-DCA and 3,5-DCA through a dichloroacetanilide intermediate. nih.gov In contrast, the same organism degraded 2,3-, 2,4-, and 2,5-DCA via previously unknown dichloroaminophenol metabolites. nih.gov

In a separate study on 3,5-DCA, two gene clusters were identified in Pseudomonas sp. DCA-1. nih.gov The first set of dioxygenase genes converts 3,5-DCA to 3,5-dichlorocatechol (B76880). nih.gov The second gene cluster is then responsible for the mineralization of the 3,5-dichlorocatechol intermediate. nih.gov Under anaerobic conditions, reductive dehalogenation (the removal of a chlorine atom) is a key initial step. For example, Dehalobacter sp. DH-1 was shown to convert 3,5-DCA to 3-chloroaniline. nih.gov These findings highlight how the specific arrangement of chlorine atoms dictates the initial enzymatic attack and the subsequent metabolic fate of the compound.

Photolytic Degradation in Aqueous Systems

Photolytic degradation, or photolysis, is another significant process that can contribute to the transformation of chlorinated anilines in the environment, particularly in sunlit surface waters. nih.gov These compounds contain chromophores that can absorb light at wavelengths greater than 290 nm, making them susceptible to direct photolysis. plos.org

Studies have shown that photolysis can be a relatively rapid degradation pathway for some chloroanilines. The half-life for 4-chloroaniline (4-CA) via photo-oxidation in surface water can be as short as 1 to 3 hours, while the photolysis half-life for 3,4-dichloroaniline (3,4-DCA) is approximately 18 days. nih.gov The process often involves the generation of reactive oxygen species, such as hydroxyl radicals and singlet oxygen, which attack the aniline molecule. mdpi.com

The rate of photolytic degradation can be significantly accelerated by the presence of photosensitizing substances. For example, the presence of cyanidin, a common plant pigment, was found to increase the photodegradation rate of the fungicide chlorothalonil (B1668833) by 9.6 to 26-fold under various light sources. nih.gov Similarly, heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) can effectively degrade aniline and chloroanilines. mdpi.com The mechanism involves the generation of highly reactive hydroxyl radicals on the catalyst surface, which then oxidize the organic pollutant, potentially leading to complete mineralization into carbon dioxide, water, and inorganic ions like chloride and ammonium. mdpi.com

Phototransformation Half-Lives and Quantum Yields

No specific data on the phototransformation half-lives or quantum yields for 3,5-Dichloro-2-methoxyaniline could be located in the reviewed literature. While studies exist on the photodegradation of other chloroanilines, this information does not directly apply to the specified compound.

Environmental Factors Influencing Photolysis Rates

Information regarding the specific environmental factors (such as pH, presence of sensitizers, or water body characteristics) that influence the photolysis rates of this compound is not available.

Ecotoxicological Assessments on Aquatic and Terrestrial Organisms

Acute and Chronic Toxicity to Aquatic Ecosystems and Organisms

Specific studies detailing the acute and chronic toxicity of this compound to a range of aquatic or terrestrial organisms were not found. While toxicity data is available for the related compound 3,5-dichloroaniline, showing it to be very toxic to aquatic life, this data cannot be directly extrapolated to this compound. For instance, acute toxicity tests on 3,5-dichloroaniline have been conducted on species including the algae Pseudokirchneriella subcapitata, the crustacean Daphnia magna, and the fish Danio rerio. researchgate.net However, the addition of a methoxy (B1213986) group to the chemical structure can alter a compound's properties and toxicological profile.

Potential for Genotoxicity, Mutagenicity, and Carcinogenicity in Environmental Context

There is no available research on the potential for genotoxicity, mutagenicity, or carcinogenicity of this compound. Assessments for other dichloroanilines have generally concluded a lack of genotoxic potential in vivo. industrialchemicals.gov.au Furthermore, related compounds like o-anisidine (B45086) (2-methoxyaniline) are classified as possibly carcinogenic to humans, but this does not provide direct evidence for the substance . epa.govnih.govser.nl

Due to the absence of specific data for this compound in the scientific literature for the outlined topics, it is not possible to generate a thorough and scientifically accurate article that adheres strictly to the provided instructions.

Advanced Analytical and Spectroscopic Characterization of 3,5 Dichloro 2 Methoxyaniline and Its Derivatives

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for separating 3,5-Dichloro-2-methoxyaniline from impurities and for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like dichloroanilines. A study detailing the simultaneous determination of 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline (B42879) in chives utilized HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov This method demonstrated excellent linearity and sensitivity, with a limit of detection (LOD) of 1.0 µg/kg and a limit of quantitation (LOQ) of 3.0 µg/kg for 3,5-dichloroaniline. nih.gov The recoveries for 3,5-dichloroaniline in chive samples ranged from 78.2% to 98.1%, with relative standard deviations (RSD) between 1.4% and 11.9%, indicating good accuracy and precision. nih.gov Another HPLC method for the analysis of 3,5-Dichloro-2-(trichloromethyl)pyridine, a related compound, uses a reverse-phase C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is frequently used for the determination of aniline (B41778) derivatives in environmental and food samples. epa.govd-nb.info For the analysis of various aniline derivatives, including dichloroanilines, GC-MS methods often involve a liquid-liquid extraction followed by analysis on a capillary column, such as a DB-5MS. d-nb.infonih.gov The oven temperature is programmed to ensure optimal separation of the analytes. nih.gov One study comparing GC-MS, GC-MS/MS, and LC-MS/MS for the analysis of aniline derivatives in groundwater found that all three methods provided comparable results, with deviations of less than 15% from reference values. d-nb.info For the determination of selected pesticides that metabolize to 3,5-dichloroaniline, a GC-MS method following alkaline hydrolysis and liquid-liquid extraction has been developed. researchgate.net The recovery rates for pesticides yielding 3,5-dichloroaniline were found to be between 83.3% and 133.2%. researchgate.net

Interactive Data Table: HPLC-MS/MS Method Parameters for 3,5-Dichloroaniline Analysis

| Parameter | Value |

| Analyte | 3,5-Dichloroaniline |

| Matrix | Chives |

| Limit of Detection (LOD) | 1.0 µg/kg |

| Limit of Quantitation (LOQ) | 3.0 µg/kg |

| Recovery | 78.2–98.1% |

| Relative Standard Deviation (RSD) | 1.4–11.9% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound.

¹H NMR (Proton NMR) provides information about the number of different types of protons in a molecule and their chemical environments. In the ¹H NMR spectrum of a related compound, 5-chloro-2-methoxyaniline (B1222851), the aromatic protons appear as distinct signals in the aromatic region of the spectrum, while the methoxy (B1213986) protons give a singlet peak, and the amine protons also produce a characteristic signal. chemicalbook.com The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern on the benzene (B151609) ring.

¹³C NMR (Carbon-13 NMR) provides information about the different carbon atoms in a molecule. The ¹³C NMR spectrum of 3,5-dimethoxyaniline, a structurally similar compound, shows distinct signals for each carbon atom in the molecule, including the methoxy carbons and the aromatic carbons. nih.gov The chemical shifts of the carbon atoms are influenced by the electron-donating or electron-withdrawing nature of the substituents. For instance, in 2-butylthioaniline, the carbon ortho to the electron-withdrawing butylthio group is shifted downfield. researchgate.net

The combination of ¹H and ¹³C NMR data allows for a complete assignment of the structure of this compound.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Aniline Derivatives

| Compound | C1 (C-NH₂) | C2 | C3 | C4 | C5 | C6 |

| Aniline | 146.59 | 115.24 | 129.43 | 118.76 | 129.43 | 115.24 |

| 3-Bromoaniline | 147.8 | 117.8 | 123.1 | 130.7 | 121.4 | 113.7 |

| 3,5-Dichloroaniline | - | - | - | - | - | - |

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 3,5-dichloroaniline shows characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically in the region of 3200-3400 cm⁻¹. ias.ac.inchemicalbook.com The NH₂ scissoring frequency is observed around 1616 cm⁻¹. ias.ac.in The spectrum also displays bands corresponding to C-H stretching vibrations of the aromatic ring, C=C stretching vibrations within the ring, and C-Cl stretching vibrations. ias.ac.in A detailed vibrational analysis of 5-chloro-ortho-methoxyaniline has been performed using FT-IR and FT-Raman spectroscopy, aided by density functional theory (DFT) calculations. researchgate.net

Interactive Data Table: Key IR Absorption Bands for 3,5-Dichloroaniline

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretching | ~3330, ~3214 |

| NH₂ Scissoring | ~1616 |

| C-H Stretching (Aromatic) | ~3100-3000 |

| C=C Stretching (Aromatic) | ~1600-1450 |

| C-Cl Stretching | Below 800 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The mass spectrum of the related compound 5-chloro-2-methoxyaniline shows a prominent molecular ion peak and characteristic fragment ions. nih.gov The fragmentation pattern of 3,5-dichloroaniline has been studied in detail, providing insights into its structure. massbank.eumassbank.jpmassbank.eu The mass spectrum of 3,5-dichloroaniline shows a molecular ion at m/z 161. chemicalbook.com

Interactive Data Table: Predicted Mass Spectrometry Data for 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

| Adduct | m/z |

| [M+H]⁺ | 282.04468 |

| [M+Na]⁺ | 304.02662 |

| [M-H]⁻ | 280.03012 |

| [M]⁺ | 281.03685 |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Packing

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A study on the crystal structure of 3,5-Dichloro-N-(2-methoxyphenyl)benzamide, a derivative of 2-methoxyaniline, revealed that it crystallizes in the monoclinic space group P2₁/c. researchgate.net The crystal structure of dichloridotetrakis(3-methoxyaniline)nickel(II) has also been determined, showing a pseudo-octahedral geometry around the nickel ion with the chloride ions in a trans configuration. researchgate.netiucr.org In the crystal lattice, molecules are linked into chains through intermolecular N-H···Cl hydrogen bonds. iucr.org While specific XRD data for this compound was not found, this technique would provide precise information on its bond lengths, bond angles, and crystal packing if a suitable single crystal can be obtained.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics